molecular formula C16H8Cl3F B14790937 1-Fluoro-8-(2,3,4-trichlorophenyl)naphthalene

1-Fluoro-8-(2,3,4-trichlorophenyl)naphthalene

Cat. No.: B14790937
M. Wt: 325.6 g/mol
InChI Key: NPLCQLXMNLYENC-UHFFFAOYSA-N
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Description

1-Fluoro-8-(2,3,4-trichlorophenyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom at the 1-position and a 2,3,4-trichlorophenyl group at the 8-position of the naphthalene ring

Preparation Methods

The synthesis of 1-Fluoro-8-(2,3,4-trichlorophenyl)naphthalene typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and 2,3,4-trichlorophenyl fluoride.

    Fluorination: Naphthalene is fluorinated at the 1-position using a fluorinating agent such as Selectfluor.

    Coupling Reaction: The fluorinated naphthalene is then subjected to a coupling reaction with 2,3,4-trichlorophenyl fluoride under specific conditions to yield the desired product.

Chemical Reactions Analysis

1-Fluoro-8-(2,3,4-trichlorophenyl)naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-8-(2,3,4-trichlorophenyl)naphthalene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-8-(2,3,4-trichlorophenyl)naphthalene is not well-understood. it is believed to interact with specific molecular targets and pathways, leading to its observed effects. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

1-Fluoro-8-(2,3,4-trichlorophenyl)naphthalene can be compared with other similar compounds such as:

    1-Fluoronaphthalene: Lacks the 2,3,4-trichlorophenyl group, making it less complex.

    1-Chloronaphthalene: Contains a chlorine atom instead of a fluorine atom, leading to different chemical properties.

    1-Bromonaphthalene: Contains a bromine atom, which affects its reactivity and applications.

The presence of the 2,3,4-trichlorophenyl group in this compound makes it unique and potentially more versatile in certain applications.

Properties

Molecular Formula

C16H8Cl3F

Molecular Weight

325.6 g/mol

IUPAC Name

1-fluoro-8-(2,3,4-trichlorophenyl)naphthalene

InChI

InChI=1S/C16H8Cl3F/c17-12-8-7-11(15(18)16(12)19)10-5-1-3-9-4-2-6-13(20)14(9)10/h1-8H

InChI Key

NPLCQLXMNLYENC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=C(C(=C(C=C3)Cl)Cl)Cl)C(=CC=C2)F

Origin of Product

United States

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